

# A Technical Guide to 3-Methyl-5-phenylpent-2-enoic Acid

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## Compound of Interest

Compound Name: 3-methyl-5-phenylpent-2-enoic acid

Cat. No.: B11723832

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This document provides a comprehensive technical overview of **3-methyl-5-phenylpent-2-enoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed experimental protocols for its synthesis, and visual representations of its chemical properties.

## Chemical Identification and Properties

**3-Methyl-5-phenylpent-2-enoic acid** is an  $\alpha,\beta$ -unsaturated carboxylic acid. The presence of a double bond in conjugation with the carboxylic acid group, along with a methyl substituent at the 3-position, allows for the existence of (E) and (Z) stereoisomers.

CAS Numbers:

| Compound Name                          | CAS Number       |
|--|------------------|
| 3-Methyl-5-phenylpent-2-enoic acid     | 1807941-97-4     |
| (E)-3-Methyl-5-phenylpent-2-enoic acid | 72681-05-1       |
| (Z)-3-Methyl-5-phenylpent-2-enenitrile | 53243-59-7[1][2] |

A specific CAS number for (Z)-**3-methyl-5-phenylpent-2-enoic acid** was not readily available in the consulted resources. The CAS number for the corresponding (Z)-nitrile is provided for informational purposes.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the (E) and (Z) isomers of **3-methyl-5-phenylpent-2-enoic acid**.

Table 1: Physicochemical Properties

| Property          | (E)-Isomer                                     | (Z)-Isomer   |
|-------------------|--|--|
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> O <sub>2</sub> | C <sub>12</sub> H <sub>14</sub> O <sub>2</sub>           |
| Molecular Weight  | 190.24 g/mol [3][4]                            | 190.24 g/mol   |
| Melting Point     | 58°C[3][4]                                     | 51-53°C[5]   |
| Appearance        | Colorless plates[3][4]                         | Viscous pale yellow oil that crystallizes on standing[5] |

Table 2: Spectroscopic Data

| Spectroscopic Data   | (E)-Isomer  | (Z)-Isomer  |
|--|---|---|
| UV (ethanol)   | $\lambda_{\text{max}} = 305 \text{ nm}$ ( $\epsilon = 208$ )[3][4]  | $\lambda_{\text{max}} = 303 \text{ nm}$ ( $\epsilon = 250$ )[5]   |
| IR (CDCl <sub>3</sub> ) (cm <sup>-1</sup> )                        | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260[3][4]   | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260[5]  |
| <sup>1</sup> H-NMR (90 MHz, CDCl <sub>3</sub> ) ( $\delta$ , ppm)  | 2.16 (3H, d, J=1.1 Hz, CH <sub>3</sub> ), 2.43 (2H, m, =C(CH <sub>2</sub> )), 2.73 (2H, m, Ph-CH <sub>2</sub> ), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH)[3][4] | 1.88 (3H, d, J=1.3 Hz, CH <sub>3</sub> ), 2.55-2.98 (4H, m, 2xCH <sub>2</sub> ), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH) [5] |
| <sup>13</sup> C-NMR (15 MHz, CDCl <sub>3</sub> ) ( $\delta$ , ppm) | 19.22 (CH <sub>3</sub> ), 34.02, 42.85 (CH <sub>2</sub> ), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1)[3][4]                       | Not Available   |
| EI-MS (m/z)  | 190 (M+, 3%), 144 (10), 91 (100)[3][4]  | 190 (M+, 7%), 144 (9), 131 (8), 91 (100)[5]   |

## Experimental Protocols: Synthesis

The synthesis of the (E) and (Z) isomers of **3-methyl-5-phenylpent-2-enoic acid** is typically achieved through the hydrolysis of their corresponding ethyl esters.[6]

### Synthesis of (E)-3-Methyl-5-phenyl-2-pentenoic Acid[3][4]

- Reaction Setup: Ethyl (E)-3-methyl-5-phenyl-2-pentenoate (3.363 g, 15.4 mmol) and sodium hydroxide (2.161 g, 38.5 mmol) are combined in a mixture of water (50 ml) and methanol (10 ml).
- Reflux: The mixture is refluxed for 3 hours.
- Work-up:

- The reaction mixture is cooled and washed with ether (30 ml).
- The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.
- The acidified mixture is extracted with ether (3 x 30 ml).
- The combined ether extracts are washed with brine (20 ml), dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and evaporated under reduced pressure.
- Purification: The crude product is recrystallized from cyclohexane/light petroleum to yield (E)-3-Methyl-5-phenyl-2-pentenoic acid (2.79 g, 95%) as colorless plates.

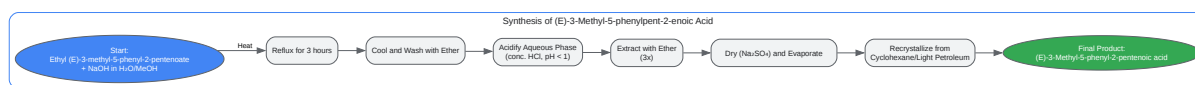
## Synthesis of (Z)-3-Methyl-5-phenyl-2-pentenoic Acid[5]

- Reaction Setup: Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) is refluxed with potassium hydroxide (0.07 g, 1.25 mmol) in a mixture of water (8 ml) and methanol (1 ml).
- Reflux: The mixture is refluxed for 3 hours.
- Work-up:
  - The reaction mixture is cooled and washed with ether (10 ml).
  - The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.
  - The mixture is extracted with ether (3 x 10 ml).
  - The combined ether extracts are dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and evaporated under reduced pressure.
- Product Isolation: (Z)-3-Methyl-5-phenyl-2-pentenoic acid (0.0497 g, 57%) is obtained as a viscous pale yellow oil that crystallizes upon standing at room temperature.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid.

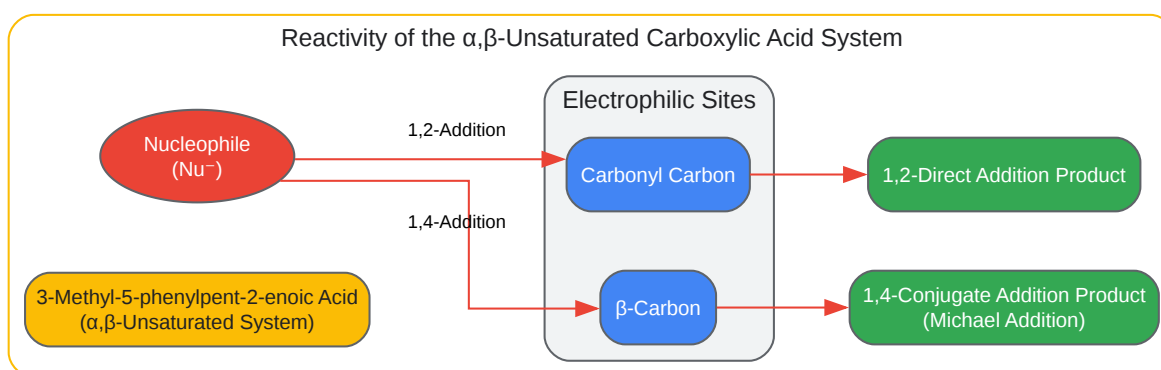


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Caption: Workflow for the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid.

## Chemical Reactivity Pathway

The chemical reactivity of **3-methyl-5-phenylpent-2-enoic acid** is largely dictated by the  $\alpha,\beta$ -unsaturated carboxylic acid moiety. This system has two electrophilic sites, making it susceptible to nucleophilic attack.



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Caption: Nucleophilic attack pathways on the  $\alpha,\beta$ -unsaturated carboxylic acid system.

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